

ABC1183: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: ABC1183

Cat. No.: B605084

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This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of **ABC1183**, a novel diaminothiazole inhibitor. The document details its inhibitory activity against its primary targets, Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), and provides a broader view of its selectivity across the human kinome. This guide includes quantitative data presented in structured tables, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of **ABC1183**'s mechanism of action and therapeutic potential.

Quantitative Selectivity Profile of ABC1183

ABC1183 has been identified as a potent inhibitor of GSK3 α , GSK3 β , and CDK9.^[1] Its selectivity was assessed against a broad panel of 414 human kinases, revealing a highly specific inhibition profile.

Primary Target Inhibition

Dose-response assays were conducted to determine the half-maximal inhibitory concentration (IC₅₀) of **ABC1183** against its primary targets. The results demonstrate potent inhibition in the nanomolar range.

Target Kinase	IC50 (nM)
GSK3 α	327
GSK3 β	657
CDK9/cyclinT1	321

Table 1: IC50 values of **ABC1183** against its primary kinase targets.

Kinome-wide Selectivity Screening

ABC1183 was screened at a concentration of 10 μ M against a panel of 414 human kinases.[2] The results underscore the high selectivity of the compound, with only a few kinases exhibiting significant inhibition. The enzyme activities were modulated in a range from -17% to 85%.[2]

Kinase	Inhibition at 10 μ M (%)
GSK3 α	>60
GSK3 β	>60
CDK9 (inactive)	>60
CDK9/cyclinT1	>60
CDK2	44

Table 2: Kinases with significant inhibition by 10 μ M **ABC1183** from a 414-kinase panel.[2]

It is noteworthy that outside of its primary targets, very few kinases were substantially inhibited, highlighting the specific nature of **ABC1183**. The majority of the 414 kinases tested were not significantly affected by **ABC1183** at a 10 μ M concentration.[3]

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented in this guide.

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of **ABC1183** was determined using a well-established in vitro kinase assay platform.

- Assay Provider: ThermoFisher Scientific SelectScreen Services.[\[2\]](#)
- Principle: The assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The service utilizes various assay formats, including fluorescence-based and luminescence-based methods, to detect kinase activity.
- General Protocol:
 - Reaction Setup: Kinase, substrate, and ATP are combined in a reaction buffer. For the initial screen, **ABC1183** was added at a final concentration of 10 μ M. For IC₅₀ determination, a range of serially diluted compound concentrations are used.
 - ATP Concentration: Assays were performed at the apparent ATP K_m for each respective kinase.[\[2\]](#)
 - Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic reaction to proceed.
 - Detection: The amount of product formed (phosphorylated substrate or ADP) is measured using a plate reader. The specific detection method depends on the assay format used for the particular kinase (e.g., fluorescence resonance energy transfer, fluorescence polarization, or luminescence).
 - Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). For IC₅₀ determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve.

Cell Viability (Sulforhodamine B) Assay

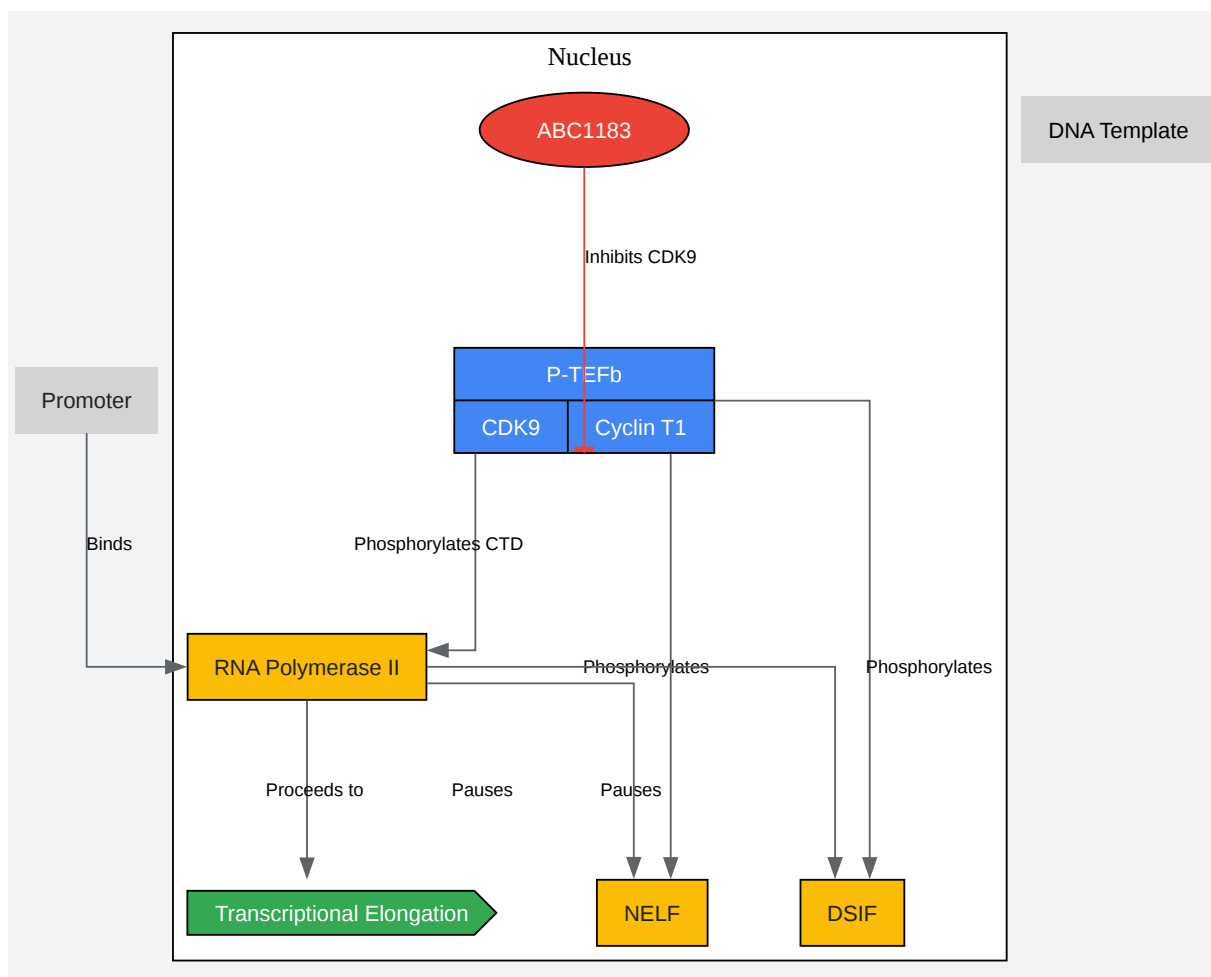
The cytotoxic effects of **ABC1183** on various cancer cell lines were assessed using the Sulforhodamine B (SRB) assay.

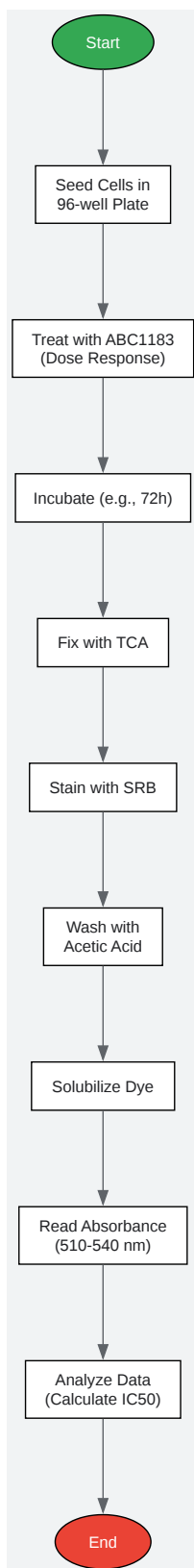
- Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.
- Protocol Outline:
 - Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
 - Compound Treatment: Cells are treated with various concentrations of **ABC1183** or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
 - Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to the wells and incubating at 4°C.
 - Staining: The plates are washed to remove the TCA, and the cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
 - Washing: Unbound SRB dye is removed by washing with 1% acetic acid.
 - Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
 - Absorbance Measurement: The absorbance is measured at approximately 510-540 nm using a microplate reader.
 - Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by **ABC1183** and a typical experimental workflow.

Caption: Simplified Wnt/ β -catenin signaling pathway and the inhibitory action of **ABC1183** on GSK3.





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